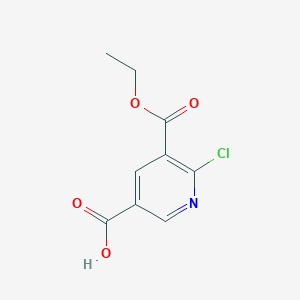

6-Chloro-5-(ethoxycarbonyl)nicotinic acid

Description

Historical Context of Nicotinic Acid and its Derivatives in Medicinal Chemistry Research

The story of nicotinic acid is intrinsically linked to the prevention of pellagra, a debilitating disease that was rampant in the early 20th century. Once its role as a vital nutrient was established, researchers began to explore its broader pharmacological potential. This led to the discovery of its lipid-lowering properties, establishing nicotinic acid as an important agent in cardiovascular medicine. This initial success spurred further investigation into a wide array of its derivatives, with chemists modifying the core pyridine (B92270) structure to enhance efficacy, reduce side effects, and explore new therapeutic applications. This historical journey has laid the groundwork for the continued exploration of novel nicotinic acid analogs in the search for new medicines.

Significance of Pyridine-Based Heterocycles in Research and Development

Pyridine, the parent heterocycle of nicotinic acid, is a fundamental scaffold in the world of organic chemistry. Its six-membered aromatic ring containing one nitrogen atom imparts unique electronic properties, making it a privileged structure in drug discovery and materials science. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets such as enzymes and receptors. This versatility has led to the incorporation of the pyridine motif into a vast number of pharmaceuticals, agrochemicals, and functional materials. The ability to readily functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, a crucial aspect of modern research and development.

Research Landscape of 6-Chloro-5-(ethoxycarbonyl)nicotinic Acid within Nicotinoid and Nicotinic Acid Analogs

Within the extensive family of nicotinic acid analogs, this compound (CAS Number: 1491150-55-0) has carved out a niche primarily as a synthetic intermediate. Its chemical structure, featuring a carboxylic acid group, an ethyl ester, and a chlorine atom on the pyridine ring, offers multiple points for chemical modification.

The presence of the chlorine atom at the 6-position is particularly significant. Halogenated pyridines are valuable precursors in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The carboxylic acid and ester functionalities provide additional handles for reactions such as amidation and further esterification, expanding its utility in the synthesis of a wide range of target molecules.

While direct biological activity studies on this compound are not extensively reported in publicly available literature, its importance lies in its role as a key building block. Researchers in medicinal chemistry utilize this compound to synthesize more elaborate molecules with potential therapeutic applications. For instance, it can serve as a starting material for the creation of libraries of novel compounds to be screened for various biological activities.

The synthesis of this compound itself is a subject of interest in process chemistry, with various patents and publications alluding to methods for the preparation of related chlorinated nicotinic acid derivatives. These methods often involve the oxidation of substituted pyridines. For example, a common route to 6-chloronicotinic acid involves the oxidation of 2-chloro-5-methylpyridine (B98176). google.com The introduction of the ethoxycarbonyl group can be achieved through standard esterification procedures.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-chloro-5-(ethoxycarbonyl)pyridine-3-carboxylic acid | PubChem |

| CAS Number | 1491150-55-0 | PubChem |

| Molecular Formula | C9H8ClNO4 | PubChem |

| Molecular Weight | 229.62 g/mol | PubChem |

| Canonical SMILES | CCOC(=O)C1=C(N=CC(=C1)C(=O)O)Cl | PubChem |

| InChI Key | DLYYZSOHTWTXRX-UHFFFAOYSA-N | PubChem |

Table 2: Research Context of this compound

| Research Area | Application/Significance |

| Synthetic Chemistry | Serves as a versatile intermediate and building block. |

| Medicinal Chemistry | Used in the synthesis of novel compounds for drug discovery. |

| Cross-Coupling Reactions | The chloro-substituent allows for the introduction of various functional groups. |

| Functional Group Manipulation | The carboxylic acid and ester groups provide sites for further chemical modification. |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-ethoxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(14)6-3-5(8(12)13)4-11-7(6)10/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYYZSOHTWTXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 5 Ethoxycarbonyl Nicotinic Acid

Strategic Approaches to the Synthesis of 6-Chloro-5-(ethoxycarbonyl)nicotinic Acid

The synthesis of this compound is approached through various strategic routes, primarily involving the construction and functionalization of the pyridine (B92270) ring. These methods focus on the controlled introduction of substituents to achieve the desired molecular architecture.

Precursor-Based Synthesis Routes (e.g., from 6-chloronicotinic acid)

A primary strategy for synthesizing the target compound involves the use of 6-chloronicotinic acid as a key precursor. This approach leverages a readily available starting material and introduces the remaining functional group in a subsequent step. The synthesis of 6-chloronicotinic acid itself can be achieved through methods such as the direct oxidation of 2-chloro-5-methylpyridine (B98176). google.com In one patented method, 2-chloro-5-methylpyridine is oxidized using oxygen in the presence of a cobalt acetate (B1210297) catalyst and chlorobenzene (B131634) as a solvent. google.com This process provides the 6-chloronicotinic acid crude product, which is then purified by recrystallization. google.com

Another route to a key precursor involves the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone with an acetate catalyst to produce 2-chloronicotinic acid, a structural isomer that highlights the general applicability of oxidation methods in this chemical family. google.com Once the 6-chloronicotinic acid backbone is secured, further functionalization at the 5-position is required to introduce the ethoxycarbonyl group, a step typically achieved through metallation followed by reaction with an appropriate electrophile like ethyl chloroformate.

Table 1: Precursor Synthesis Methods for Chlorinated Nicotinic Acids

| Precursor | Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Chloronicotinic acid | 2-Chloro-5-methylpyridine | O₂, Cobalt acetate, Chlorobenzene, 60-120 °C | 6-Chloronicotinic acid | 79.7% | google.com |

Multi-Step Synthetic Pathways

Multi-step pathways allow for the gradual construction of the target molecule from simpler, more fundamental starting materials. These pathways often begin with the synthesis of a basic pyridine structure, followed by a sequence of reactions to install the necessary functional groups. For instance, an industrial synthesis of nicotinic acid, the parent compound, starts with 2-methyl-5-ethylpyridine, which is oxidized using nitric acid. beilstein-journals.org This highlights a common industrial theme of oxidizing alkyl-substituted pyridines to form the corresponding carboxylic acids. beilstein-journals.orgnih.gov

A plausible multi-step pathway for this compound could involve:

Synthesis of a suitable alkyl-substituted chloropyridine.

Selective oxidation of one alkyl group to a carboxylic acid.

Functionalization of the second position to introduce the ethoxycarbonyl group.

This stepwise approach provides control over the regiochemistry and allows for the purification of intermediates at each stage, ensuring the purity of the final product.

Cyclization and Functionalization Strategies

An alternative to modifying a pre-existing pyridine ring is to construct the ring itself through cyclization reactions. This approach builds the heterocyclic core from acyclic precursors that already contain some or all of the required functional groups or their progenitors. For example, a method for synthesizing ethyl 2-chloronicotinate, a related compound, involves the cyclization of 2,4-pentadienoicacid-2-cyano-5-dimethylaminoethylester using HCl gas. researchgate.net This intermediate is synthesized from 3-Dimethylamino-acrolein and ethyl cyanoacetate. researchgate.net The resulting ethyl 2-chloronicotinate is then hydrolyzed to give 2-chloronicotinic acid. researchgate.net

This strategy demonstrates the power of forming the pyridine ring as a key step. By choosing appropriately substituted acyclic starting materials, it is possible to construct the 6-chloro-pyridine scaffold with the carboxylic acid and ester groups positioned correctly, offering a convergent and potentially high-yielding route to the target molecule and its derivatives.

Derivatization and Functional Group Interconversion of this compound

The presence of both a carboxylic acid and an ester group on the pyridine ring makes this compound a valuable substrate for a variety of chemical transformations and derivatizations.

Esterification and Hydrolysis Processes

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a prime site for derivatization to form a wide range of other functional groups. A common transformation is the conversion to an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂). mdpi.com The resulting acid chloride is highly reactive and can readily react with an amine to form an amide. A synthesis for 6-chloro-nicotinic acid N-methylamide follows this exact procedure, where crude 6-chloro-nicotinic acid chloride is reacted with methylamine (B109427) to yield the corresponding amide. prepchem.com

Alternatively, direct coupling methods using reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) can be employed to form amides directly from the carboxylic acid without isolating the acid chloride intermediate. mdpi.com These methods are widely applicable and allow for the conversion of the carboxylic acid function of this compound into amides, hydrazides, and other related functionalities.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Target compound of the article |

| 6-Chloronicotinic acid | Key precursor |

| 2-Chloro-5-methylpyridine | Starting material for precursor synthesis |

| 2-Chloronicotinic acid | Structural isomer, synthesis example |

| 2-Chloro-3-alkyl pyridine | Starting material for precursor synthesis |

| Nicotinic acid | Parent compound |

| 2-Methyl-5-ethylpyridine | Starting material for nicotinic acid synthesis |

| Ethyl 2-chloronicotinate | Related compound, synthesis via cyclization |

| 2,4-pentadienoicacid-2-cyano-5-dimethylaminoethylester | Acyclic precursor for cyclization |

| 3-Dimethylamino-acrolein | Starting material for acyclic precursor |

| Ethyl cyanoacetate | Starting material for acyclic precursor |

| 6-Chloropyridine-3,5-dicarboxylic acid | Product of ester hydrolysis |

| 2-Chloro-5-fluoro-nicotinic acid | Related compound, hydrolysis example |

| 6-Aminonicotinic acid | Related compound, esterification example |

| 6-Chloro-nicotinic acid N-methylamide | Product of carboxylic acid derivatization |

| 6-Chloro-nicotinic acid chloride | Activated intermediate for amidation |

| Methylamine | Reagent for amidation |

| Thionyl chloride (SOCl₂) | Reagent for acid activation |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent for amidation |

Transformations Involving the Chloro Substituent

The chloro substituent at the 6-position of the pyridine ring in this compound is a versatile functional group that serves as a key site for molecular modification. Its reactivity is primarily governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of two electron-withdrawing groups: the carboxylic acid at the 3-position and the ethoxycarbonyl group at the 5-position. This electronic arrangement makes the 6-position susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion.

These transformations typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction involves the initial addition of a nucleophile to the carbon atom bearing the chloro group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized by the electron-withdrawing substituents and the pyridine nitrogen. In the subsequent step, the aromaticity is restored by the elimination of the chloride leaving group.

Common transformations involving the chloro substituent include its displacement by oxygen, nitrogen, sulfur, and carbon nucleophiles. For instance, reactions with amines or ammonia (B1221849) can introduce amino groups, while alkoxides or phenoxides can yield the corresponding ethers. Thiolates can be used to form thioethers, and reactions with organometallic reagents or sources of cyanide can create new carbon-carbon bonds. This reactivity allows this compound to serve as a valuable scaffold for the synthesis of a diverse library of substituted nicotinic acid derivatives. researchgate.net

| Nucleophile Class | Specific Nucleophile (Example) | Resulting Functional Group at C-6 | Product Class |

|---|---|---|---|

| N-Nucleophiles | Ammonia (NH₃) | Amino (-NH₂) | 6-Aminonicotinic acid derivative |

| N-Nucleophiles | Primary/Secondary Amines (RNH₂/R₂NH) | Substituted Amino (-NHR/-NR₂) | 6-(Substituted)aminonicotinic acid derivative |

| N-Nucleophiles | Sodium Azide (NaN₃) | Azido (-N₃) | 6-Azidonicotinic acid derivative |

| O-Nucleophiles | Sodium Hydroxide (NaOH) | Hydroxy (-OH) | 6-Hydroxynicotinic acid derivative |

| O-Nucleophiles | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) | 6-Methoxynicotinic acid derivative |

| S-Nucleophiles | Sodium Thiophenolate (NaSPh) | Phenylthio (-SPh) | 6-(Phenylthio)nicotinic acid derivative |

Catalytic Reactions in the Synthesis of this compound and its Analogs

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org For derivatives like this compound, the chloro substituent serves as an excellent handle for these transformations. The C-Cl bond can be activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for the coupling of various partners.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, introducing aryl, heteroaryl, or alkyl groups at the 6-position.

Heck-Mizoroki Coupling: Reaction with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne, typically in the presence of a copper co-catalyst, to form an alkynyl-substituted pyridine.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, providing an alternative to classical SNAr for synthesizing 6-amino derivatives.

These reactions are highly valued for their functional group tolerance and broad substrate scope, allowing for the late-stage functionalization of complex molecules. nih.gov The specific conditions (catalyst, ligand, base, and solvent) must be carefully optimized to achieve the desired transformation efficiently. The use of specialized phosphine (B1218219) ligands is often critical for controlling the reactivity and stability of the palladium catalyst. rsc.org

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | C(sp²)-C(sp²) | 6-Aryl-5-(ethoxycarbonyl)nicotinic acid |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | C(sp²)-C(sp²) | 6-Styryl-5-(ethoxycarbonyl)nicotinic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C(sp²)-C(sp) | 6-(Phenylethynyl)-5-(ethoxycarbonyl)nicotinic acid |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | C(sp²)-N | 6-(Phenylamino)-5-(ethoxycarbonyl)nicotinic acid |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism for halopyridines. Unlike electron-rich benzene (B151609) rings, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes it susceptible to attack by nucleophiles, particularly when activating electron-withdrawing groups are present on the ring.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition Step: A nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.

Elimination Step: The leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored.

The rate of this reaction is highly dependent on three factors:

The nature of the leaving group: The reactivity generally follows the order F > Cl > Br > I, as the more electronegative halogen better stabilizes the transition state leading to the Meisenheimer complex.

The strength of the nucleophile: Stronger nucleophiles react faster.

Ring activation: The presence of electron-withdrawing groups (like -COOH and -COOEt in the target molecule) ortho or para to the leaving group is crucial. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly accelerating the reaction.

In this compound, the chloro group is ortho to the ring nitrogen and the ethoxycarbonyl group, and para to the carboxylic acid group, making it highly activated towards SNAr reactions.

In recent years, the principles of green chemistry have become increasingly important in the synthesis of nicotinic acid (niacin) and its derivatives to minimize environmental impact. nih.govresearchgate.net Traditional methods often rely on harsh conditions and stoichiometric oxidants, such as nitric acid, which can generate significant waste and harmful byproducts like nitrous oxide (N₂O), a potent greenhouse gas. researchgate.net

Modern, greener approaches focus on catalytic and biocatalytic methods that offer higher atom economy, reduced energy consumption, and the use of more environmentally benign reagents. chimia.ch

Key green strategies include:

Catalytic Gas-Phase Oxidation: A significant advancement has been the development of processes for the direct, gas-phase oxidation of alkylpyridines (e.g., 3-picoline) using air as the oxidant. nih.govchimia.ch These reactions are carried out over heterogeneous catalysts (often based on vanadium oxides), are solvent-free, and allow for energy recovery from the exothermic process. This method produces water as the main byproduct, drastically improving the environmental profile compared to older liquid-phase oxidations. nih.gov

Enzymatic and Whole-Cell Biocatalysis: Biocatalysis offers a powerful green alternative, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild, aqueous conditions. nih.govfrontiersin.org For nicotinic acid synthesis, nitrilase enzymes are particularly effective. They can hydrolyze 3-cyanopyridine (B1664610) directly to nicotinic acid in a single step with 100% conversion and high purity, avoiding harsh chemicals and high temperatures. nih.govmdpi.com The use of immobilized enzymes or cells further enhances the sustainability of the process by allowing for catalyst recycling. mdpi.com

These catalytic and biocatalytic routes align with the core principles of green chemistry by maximizing efficiency while minimizing waste and hazard, representing the future of industrial nicotinic acid production. frontiersin.org

| Parameter | Traditional Method (e.g., HNO₃ Oxidation) | Catalytic Air Oxidation | Enzymatic Hydrolysis |

|---|---|---|---|

| Starting Material | 5-Ethyl-2-methylpyridine | 3-Picoline (3-Methylpyridine) | 3-Cyanopyridine |

| Oxidant/Reagent | Nitric Acid (HNO₃) | Air (O₂) | Water (H₂O) |

| Conditions | High temperature, high pressure | High temperature, gas phase | Mild (e.g., 30-50°C), aqueous |

| Key Byproducts | Nitrous Oxide (N₂O) | Water (H₂O) | Ammonia (NH₃) |

| Green Chemistry Aspect | Poor atom economy, hazardous reagents, greenhouse gas emission | High atom economy, use of catalyst, benign oxidant (air), solvent-free | High selectivity, mild conditions, aqueous medium, biodegradable catalyst |

Design and Development of Novel Nicotinic Acid Derivatives and Analogs Based on the 6 Chloro 5 Ethoxycarbonyl Nicotinic Acid Scaffold

Rational Design Principles for Pyridine-Carboxylate Derivatives

The design of novel pyridine-carboxylate derivatives is guided by established principles of medicinal chemistry, aiming to optimize a molecule's pharmacological profile. The pyridine (B92270) ring itself is a privileged structure, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and electrostatic interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility and ability to interact with receptor sites. nih.gov

The carboxylic acid and ester functionalities are key pharmacophoric elements. nih.gov The carboxylic acid group is often crucial for binding to target proteins, forming strong ionic and hydrogen bonds with amino acid residues like arginine and lysine. cambridgemedchemconsulting.com However, this group can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. nih.govresearchgate.net The ethoxycarbonyl group, on the other hand, can be used to modulate lipophilicity and can act as a prodrug moiety, which is hydrolyzed in vivo to release the active carboxylic acid.

Rational drug design strategies for this scaffold often involve a systematic exploration of structure-activity relationships (SAR). This includes modifying the electronic properties of the pyridine ring through the introduction of electron-donating or electron-withdrawing groups, altering the steric profile of the molecule, and replacing key functional groups with bioisosteres to improve drug-like properties. drughunter.com

Exploration of Substituent Effects on the Pyridine Ring System

Systematic modifications at the C-2, C-4, and C-5 positions of the nicotinic acid scaffold are a primary strategy for modulating the biological activity and physicochemical properties of the resulting analogs. Each position offers a unique opportunity to influence the molecule's interaction with its target.

C-2 Position: Substituents at the C-2 position can significantly impact the acidity of the nicotinic acid proton and the reactivity of the entire molecule. Introducing aryl or other bulky groups at this position has been shown to yield compounds with analgesic and anti-inflammatory properties. chemistryjournal.netresearchgate.net The steric bulk at C-2 can also influence the orientation of the molecule within a binding pocket, potentially leading to enhanced selectivity for a particular biological target.

C-5 Position: The C-5 position on the nicotinic acid scaffold is often targeted for modification to enhance potency and refine pharmacological activity. In the case of NAADP analogues, introducing substituents at the C-5 position resulted in derivatives with high potency for binding and full agonist activity for Ca²⁺ release. nih.gov This suggests that for certain targets, the C-5 position is more tolerant to substitution and can be a key site for optimization.

The following table summarizes the general effects of substituents at different positions on the pyridine ring of a nicotinic acid derivative.

| Position | Type of Substituent | Potential Impact on Properties | Example Research Finding |

|---|---|---|---|

| C-2 | Aryl groups, Halogens | Influences acidity, steric hindrance, metabolic stability | 2-Aryl nicotinic acid derivatives have shown analgesic and anti-inflammatory activities. chemistryjournal.netresearchgate.net |

| C-4 | Small alkyl or electronegative groups | Modulates electronic properties, can be critical for receptor binding | Substitution at C-4 in NAADP analogues led to a loss of agonist potency. nih.gov |

| C-5 | Various functional groups (e.g., azido, alkyl) | Often tolerant to substitution, can be used to enhance potency and introduce probes | 5-substituted NAADP derivatives showed high potency for binding and Ca²⁺ release. nih.gov |

Halogenation is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. The introduction of halogen atoms, such as fluorine and chlorine, onto the pyridine ring can have multiple effects:

Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the half-life of the compound in the body. For example, fluorination of a pyridine ring can prevent enzymatic hydroxylation.

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding site, which can enhance binding affinity and selectivity.

Electronic Effects: Halogens are electron-withdrawing groups that can alter the pKa of the pyridine nitrogen and the carboxylic acid, influencing the ionization state of the molecule at physiological pH.

In the context of the 6-Chloro-5-(ethoxycarbonyl)nicotinic acid scaffold, the existing chlorine atom at the C-6 position already imparts certain properties. Further halogenation at other positions, such as C-2 or C-4, would need to be carefully considered. For instance, the synthesis of fluoro-analogues of nicotinic acetylcholine (B1216132) receptor agonists has demonstrated that halogenated pyridines are key intermediates in creating potent and selective ligands. researchgate.net

Elaboration of the Ethoxycarbonyl and Carboxylic Acid Functionalities

While the carboxylic acid group is often essential for biological activity, it can also be associated with poor pharmacokinetic properties, such as low oral bioavailability and rapid metabolism via glucuronidation. nih.govhyphadiscovery.com Bioisosteric replacement is a strategy where the carboxylic acid is replaced by another functional group that mimics its size, shape, and electronic properties but has improved drug-like characteristics. drughunter.com

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. cambridgemedchemconsulting.com Tetrazoles are generally more metabolically stable and can exhibit greater lipophilicity. drughunter.com

Acyl Sulfonamides: These groups can also mimic the acidic nature of carboxylic acids and their hydrogen bonding patterns. They offer advantages such as increased metabolic stability and improved membrane permeability. drughunter.com

Hydroxamic Acids, Isoxazolols, and other acidic heterocycles: A variety of other functional groups have been explored as carboxylic acid surrogates, each with its own unique set of physicochemical properties. nih.govhyphadiscovery.com

The choice of bioisostere is highly context-dependent and requires careful consideration of the specific target and desired property improvements. drughunter.com An alternative approach involves replacing the carboxylate with neutral functional groups that can form hydrogen bonds or participate in cation-π interactions. nih.govhyphadiscovery.com

The table below compares some common carboxylic acid bioisosteres.

| Functional Group | Common Bioisostere | Approximate pKa | Key Advantages |

|---|---|---|---|

| Carboxylic Acid | - | 4-5 | Strong H-bonding and ionic interactions |

| Tetrazole |  | ~4.5 | Metabolically more stable, increased lipophilicity. cambridgemedchemconsulting.comdrughunter.com |

| Acyl Sulfonamide |  | Varies (can be acidic) | Increased lipophilicity, enhanced metabolic stability. drughunter.com |

| Hydroxamic Acid |  | ~9 | Can act as a metal chelator, different H-bonding pattern |

| Isoxazolol |  | ~5 | Can mimic carboxylate geometry and acidity. nih.gov |

The ethoxycarbonyl group at the C-5 position of the scaffold is another key site for modification. The ester can be varied to fine-tune the molecule's properties or to act as a prodrug.

Prodrug Strategy: The ester can be designed to be stable in the gastrointestinal tract but cleaved by esterases in the plasma or target tissues to release the active carboxylic acid. This can improve oral absorption and targeted drug delivery. The rate of hydrolysis can be controlled by modifying the steric and electronic properties of the alcohol portion of the ester.

Modulating Physicochemical Properties: Changing the ester from ethyl to other alkyl or aryl groups can alter the molecule's solubility, lipophilicity, and metabolic stability. For example, larger, more lipophilic ester groups can increase membrane permeability but may also increase binding to plasma proteins.

Direct Interaction with Target: In some cases, the ester moiety itself may form important interactions with the biological target. In such scenarios, exploring different ester groups can directly impact the binding affinity and potency of the compound.

The derivatization of the carboxylic acid function into esters, amides, or hydrazones is a common strategy in the development of nicotinic acid derivatives to explore new biological activities. researchgate.netresearchgate.net For example, the synthesis of various nicotinic esters has been explored to create compounds with specific pharmacological profiles. nih.gov

Incorporation of Fused Heterocyclic Systems

The fusion of additional heterocyclic rings onto the nicotinic acid backbone represents a powerful strategy for creating structurally complex and biologically active molecules. This approach can lead to the development of compounds with unique pharmacological profiles by modulating their physicochemical properties, such as shape, rigidity, and electronic distribution. The this compound scaffold, with its reactive chloro and ethoxycarbonyl groups, provides a versatile platform for the construction of various fused heterocyclic systems.

Synthesis of Pyrimidine-Fused Nicotinic Acid Derivatives

The fusion of a pyrimidine (B1678525) ring to the nicotinic acid core to form pyrido[2,3-d]pyrimidine (B1209978) derivatives has been a subject of considerable interest. These bicyclic heterocycles are structurally analogous to purines and pteridines, which are fundamental components of nucleic acids and coenzymes. Consequently, pyrido[2,3-d]pyrimidine derivatives have been investigated for a range of therapeutic applications.

A common synthetic strategy to access these fused systems involves the utilization of 2-aminonicotinic acid derivatives as key precursors. While a direct conversion from this compound is not extensively documented, a plausible synthetic route would involve the initial transformation of the 6-chloro substituent to an amino group. This could potentially be achieved through nucleophilic aromatic substitution with an appropriate nitrogen nucleophile.

Once the 2-amino-5-(ethoxycarbonyl)nicotinic acid intermediate is obtained, cyclization with various one-carbon synthons can lead to the formation of the pyrimidine ring. For instance, reaction with formamide (B127407) or triethyl orthoformate can yield pyrido[2,3-d]pyrimidin-4-ones. osi.lv The general reaction of 2-aminonicotinamides with reagents like triethyl orthoformate and carboxylic acid chlorides has been shown to produce various pyrido[2,3-d]pyrimidin-4(1H)-ones. osi.lv

| Starting Material | Reagent | Product | Reference |

| 2-Aminonicotinamides | Triethyl orthoformate | Pyrido[2,3-d]pyrimidin-4(1H)-ones | osi.lv |

| 2-Aminonicotinamides | Carboxylic acid chlorides | Pyrido[2,3-d]pyrimidin-4(1H)-ones | osi.lv |

| 2-Aminonicotinamides | Aldehydes | 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-ones | osi.lv |

Furthermore, the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines can be envisioned from a suitably functionalized 2-aminonicotinonitrile derivative, which could potentially be derived from the starting scaffold.

Development of Bridged Bicyclic Diamines Containing Pyridine Moieties

The incorporation of bridged bicyclic diamine systems containing a pyridine moiety represents a more advanced approach to scaffold modification, leading to three-dimensional structures with defined spatial arrangements of functional groups. These rigid scaffolds are of particular interest in drug design as they can provide precise orientations for interacting with biological targets.

The synthesis of such complex structures from this compound is a challenging endeavor that would likely require a multi-step synthetic sequence. A hypothetical approach could involve the initial elaboration of the nicotinic acid scaffold to introduce the necessary functionalities for the formation of the bridged system.

For instance, the synthesis of diazabicycloalkanes, such as 1,5-diazabicyclo[3.2.1]octanes and 2,5-diazabicyclo[2.2.2]octanes, often involves intramolecular cyclization reactions. A potential strategy could involve the conversion of the ethoxycarbonyl and chloro groups of the starting material into appendages that can participate in a ring-closing reaction. For example, reduction of the ester and subsequent functional group manipulations could lead to a diamine precursor suitable for cyclization to form a bridged bicyclic system. While direct synthetic routes from nicotinic acid derivatives are not well-established in the literature, the principles of constructing such bridged systems can be applied.

| Bicyclic System | General Synthetic Approach | Key Intermediates |

| 1,5-Diazabicyclo[3.2.1]octanes | Intramolecular cyclization of piperidine (B6355638) derivatives | Functionalized piperidines |

| 2,5-Diazabicyclo[2.2.2]octanes | Dieckmann-analogous cyclization | (Dioxopiperazinyl)acetates |

The development of synthetic routes to these novel bridged bicyclic diamines containing a pyridine moiety derived from this compound remains an area for future research and could lead to the discovery of compounds with unique biological properties.

Structure Activity Relationship Sar Investigations of 6 Chloro 5 Ethoxycarbonyl Nicotinic Acid Analogs

Correlations between Structural Features and Biological Receptor Interactions

For nicotinic acid analogs, the substituents on the pyridine (B92270) ring play a pivotal role in modulating receptor affinity. Studies on related 6-substituted nicotine (B1678760) derivatives have shown that both the lipophilic and steric properties of the substituent at the 6-position are critical. researchgate.net While increased lipophilicity at this position can contribute positively to affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), an increase in the steric bulk of the substituent tends to decrease affinity. researchgate.netacs.org This suggests a finely tuned binding pocket where bulky groups may cause steric hindrance, impeding optimal interaction with the receptor.

In the case of 6-Chloro-5-(ethoxycarbonyl)nicotinic acid, the chloro group at the 6-position is a key feature. Halogen atoms, like chlorine, can influence the electronic properties of the pyridine ring through inductive effects and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. The ethoxycarbonyl group at the 5-position introduces a potential hydrogen bond acceptor and can influence the molecule's polarity and solubility, which are important for its pharmacokinetic and pharmacodynamic properties. Research on other nicotinic acid derivatives has indicated that modifications at the 5-position can be recognized by receptors, although the specific impact varies depending on the receptor subtype and the nature of the substituent. nih.gov

The following interactive table summarizes the general trends observed in the structure-activity relationships of nicotinic acid analogs, which can be extrapolated to understand the potential impact of modifications to this compound.

| Structural Modification | Position on Pyridine Ring | General Impact on Receptor Affinity | Supporting Evidence |

| Increased Steric Bulk | 6-position | Decrease | researchgate.netacs.org |

| Increased Lipophilicity | 6-position | Increase (up to a certain size) | researchgate.net |

| Introduction of Hydrogen Bond Acceptors/Donors | 5-position | Can be recognized by receptors, variable impact | nih.gov |

| Substitution with Electron-Withdrawing Groups | General | Modulates the basicity of the pyridine nitrogen | researchgate.net |

Influence of Stereochemistry on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity and receptor selectivity of nicotinic acid analogs. Chiral centers within a molecule can lead to enantiomers or diastereomers that may exhibit significantly different pharmacological profiles.

This highlights that even subtle differences in the spatial orientation of functional groups can lead to differential interactions with the chiral environment of a biological receptor. The binding pockets of receptors are themselves chiral, composed of amino acids in specific three-dimensional arrangements. Consequently, one stereoisomer of a ligand may fit more snugly or form more favorable interactions within the binding site than its mirror image, leading to higher affinity and/or efficacy.

The potential for stereoisomers to exhibit different selectivities for various receptor subtypes is also a critical consideration in drug design. One enantiomer might be highly selective for a particular nAChR subtype, while the other might be less selective or interact with different receptor populations altogether. This principle is exemplified by compounds like mecamylamine, where the (S)-(+)-enantiomer is a more efficacious blocker of the low-sensitivity (LS) stoichiometry of certain nAChRs compared to the (R)-(−)-enantiomer. nih.gov

Quantifying Structure-Activity Relationships (QSAR) for Nicotinic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework for correlating the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors to quantify physicochemical properties such as lipophilicity, electronic effects, and steric parameters.

For nicotinic acid derivatives and related nicotinic ligands, QSAR models have been instrumental in elucidating the key determinants of receptor affinity. nih.gov Hansch-type equations, a classical QSAR approach, have revealed that detrimental steric effects are often a primary factor modulating receptor affinity within a congeneric series of nicotinic ligands. nih.gov This aligns with the qualitative SAR observations that bulky substituents can reduce binding affinity.

A study on a series of 6-substituted nicotine analogs demonstrated that a combination of a lipophilicity parameter (π) and a steric parameter representing the volume of the 6-position substituent could account for a significant portion of the variation in nAChR affinity. researchgate.net The basicity of the pyridine nitrogen, while a factor, did not by itself explain the differences in affinity. researchgate.net

The general form of a Hansch-type equation is: log(1/C) = k1 * (lipophilicity) + k2 * (electronic parameter) + k3 * (steric parameter) + constant

Where C is the concentration of the compound required to produce a specific biological effect, and k1, k2, and k3 are coefficients determined from the regression analysis.

The following table presents hypothetical descriptors that could be used in a QSAR study of this compound analogs and their expected impact on activity based on general findings for nicotinic ligands.

| QSAR Descriptor | Physicochemical Property | Expected Correlation with nAChR Affinity |

| logP or π | Lipophilicity | Positive (for substituents at certain positions) |

| Molar Refractivity (MR) or Molecular Volume | Steric Bulk/Size | Negative (especially for bulky groups at the 6-position) |

| Hammett constant (σ) | Electronic Effects | May show some correlation, but often less significant than steric/lipophilic factors |

| Dipole Moment | Polarity | Can influence solubility and membrane permeability |

Computational Approaches to SAR Analysis

Computational methods have become indispensable tools in modern drug discovery and SAR analysis. Techniques such as molecular modeling and 3D-QSAR provide detailed insights into the three-dimensional aspects of ligand-receptor interactions.

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that has been successfully applied to nicotinic ligands. nih.gov CoMFA models generate 3D contour maps that visualize the regions around a molecule where changes in steric and electrostatic fields are predicted to increase or decrease biological activity. For nicotinic agonists, CoMFA studies have produced robust models with good predictive power, allowing for the estimation of the affinity of novel compounds. nih.gov These models often highlight the critical importance of steric interactions in determining receptor affinity. acs.org

The contour maps generated from a CoMFA analysis can guide the design of new analogs. For example, a region of unfavorable steric interaction (often depicted as a yellow contour) would suggest that smaller substituents should be placed in that area. Conversely, a region of favorable steric interaction (often green) would indicate that bulkier groups might be beneficial.

Molecular docking is another computational technique that can be used to predict the binding mode of a ligand within the active site of a receptor. By simulating the interaction between a small molecule and a protein target, docking can help to rationalize observed SAR data and provide hypotheses about the key interactions that stabilize the ligand-receptor complex. While high-resolution 3D structures of all nAChR subtypes are not always available, homology modeling can be used to create theoretical models of the receptor based on the known structures of related proteins.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization by allowing for the in silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological evaluation.

Pharmacological and Biological Research Applications of 6 Chloro 5 Ethoxycarbonyl Nicotinic Acid Analogs

Modulation of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) by Analogs

Neuronal nAChRs are ligand-gated ion channels that play a crucial role in fast synaptic transmission in the nervous system. frontiersin.org They are composed of five subunits that form a central ion pore. nih.gov The diversity of nAChR subunits (e.g., α2–α7, α9, α10, and β2–β4) allows for the formation of numerous receptor subtypes with distinct pharmacological properties and physiological roles. frontiersin.orgnih.gov Two of the most abundant and studied subtypes in the brain are the α4β2 and α7 receptors. nih.govnih.gov Analogs derived from nicotinic acid scaffolds, known as neonicotinic analogues, have been developed to selectively target these receptors. ed.ac.uk

Subtype Selectivity Studies (e.g., α4β2, α7)

The development of ligands with high selectivity for specific nAChR subtypes is a major goal in neuroscience research, as it may lead to therapies for conditions like nicotine (B1678760) addiction, Alzheimer's disease, and schizophrenia with fewer side effects. nih.govnih.gov The α4β2 and α7 subtypes are particularly important targets. The α4β2 nAChRs are implicated in the reinforcing effects of nicotine, while α7 nAChRs are involved in cognitive processes and inflammation. nih.gov

Research into neonicotinic analogs has shown that structural modifications to the core molecule can dramatically alter subtype selectivity. For instance, by modifying the distance between a basic nitrogen atom and an aromatic group, and by introducing functionalities like esters, researchers have created compounds that preferentially bind to α4β2 nAChRs over α7 nAChRs. ed.ac.uk Studies have demonstrated that certain substitutions on the aromatic ring of these analogs can yield compounds with significant selectivity for either α4β2 or the related α4β2α5 nAChR subtype. ed.ac.uk This highlights the potential for designing highly specific modulators by exploring the structure-activity relationships of the 6-Chloro-5-(ethoxycarbonyl)nicotinic acid chemical space.

Table 1: Examples of nAChR Subtype Selectivity by Ligand Class

| Ligand Class | Primary Target Subtype | Key Structural Features | Therapeutic Interest |

|---|---|---|---|

| Neonicotinic Analogues | α4β2 | Modified distance between basic nitrogen and aromatic ring; ester functionality. ed.ac.uk | Nicotine addiction, anxiety. nih.govresearchgate.net |

| α-Conotoxins | α7 | Peptide-based structure with specific amino acid substitutions. mdpi.com | Pain, cognitive disorders. mdpi.com |

| Deschloroepibatidine Analogues | α4β2* | Substituted thiophenyl groups. nih.gov | Pain (analgesia). nih.gov |

Ligand-Receptor Binding and Functional Activity Assessments

To characterize the interaction of new analogs with nAChRs, researchers employ a combination of binding and functional assays. Ligand-receptor binding is commonly assessed through competitive radioligand binding assays. mdpi.com In these experiments, cell membranes expressing a specific nAChR subtype (e.g., human α4β2 or α7) are incubated with a radiolabeled ligand of known affinity, such as [³H]cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7. ed.ac.uk The ability of a novel analog to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated. ed.ac.uk

Functional activity—whether a compound acts as an agonist (activator) or antagonist (blocker)—is determined using electrophysiological or fluorescence-based techniques. For example, Xenopus oocytes or mammalian cell lines expressing the target receptor can be used in two-electrode voltage clamp or patch-clamp experiments. ed.ac.uk The application of the test compound in the presence or absence of acetylcholine (the endogenous agonist) reveals its functional effect on ion channel gating. nih.gov Such studies have shown that while some nicotinic acid analogs act as agonists, many function as potent antagonists at α4β2 and α3β4 nAChRs. ed.ac.uknih.gov

Table 2: Binding Affinity and Functional Activity of Representative nAChR Ligands

| Compound | Target Subtype | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| Nicotine | α4β2 | ~1 nM | Agonist. nih.gov |

| Dihydro-β-erythroidine (DhβE) | α4β2 | ~10-100 nM | Selective Antagonist. nih.gov |

| Methyllycaconitine (MLA) | α7 | ~1-10 nM | Selective Antagonist. nih.gov |

| 2'-Fluoro-thiophenyl-deschloroepibatidine (Analogue 7c) | α4β2* | 0.86 nM | Potent Antagonist. nih.gov |

Interaction with G-Protein Coupled Receptors (GPCRs)

GPCRs constitute a large family of transmembrane receptors that are the targets for a significant percentage of clinically used drugs. nih.govnih.gov The structural scaffold of nicotinic acid and its derivatives is known to interact with several members of this receptor family, making analogs of this compound valuable probes for GPCR research.

Investigation of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Modulators

The metabotropic glutamate receptor 5 (mGlu5) is a Class C GPCR that plays a role in modulating excitatory synaptic transmission and neuronal plasticity. tocris.comnih.gov It is considered a promising therapeutic target for a variety of central nervous system disorders, including anxiety, depression, and addiction. nih.gov The discovery of non-competitive antagonists like MPEP (3-methyl-6-(phenylethynyl)pyridine) and fenobam (B1672515) demonstrated that molecules with heterocyclic cores, including pyridine (B92270) structures similar to nicotinic acid, can effectively modulate mGlu5 activity. nih.gov Research in this area involves synthesizing analogs of lead compounds to improve potency, selectivity, and pharmacokinetic properties. These compounds are typically evaluated in vitro for their ability to antagonize glutamate-mediated mobilization of intracellular calcium. nih.gov

Research into P2Y12 Receptor Antagonism

The P2Y12 receptor is a crucial GPCR found on the surface of platelets. nih.gov When activated by adenosine (B11128) diphosphate (B83284) (ADP), it initiates a signaling cascade that leads to platelet aggregation and thrombus formation. nih.gov Consequently, P2Y12 antagonists are a cornerstone of antiplatelet therapy for preventing heart attacks and strokes. nih.gov Approved drugs like clopidogrel (B1663587) (a thienopyridine) and ticagrelor (B1683153) (a cyclopentyl-triazolo-pyrimidine) are structurally distinct from nicotinic acid. nih.gov However, the search for novel, reversible, and potent P2Y12 antagonists is ongoing. Research into diverse chemical scaffolds, including those based on heterocyclic rings like the one in this compound, is part of a broader effort to identify new classes of antiplatelet agents.

Studies on Hydroxy-Carboxylic Acid Receptor 2 (HCA2) Agonists

The most direct and well-established GPCR target for nicotinic acid analogs is the Hydroxy-Carboxylic Acid Receptor 2 (HCA2), also known as GPR109A or the niacin receptor. wikipedia.orgnih.gov HCA2 is a Gi/o-coupled receptor highly expressed in adipocytes and immune cells. nih.goved.ac.uk Activation of HCA2 in fat cells inhibits lipolysis, leading to a decrease in circulating free fatty acids, which is a primary mechanism for the lipid-lowering effects of niacin. wikipedia.orgnih.gov

Nicotinic acid itself is the archetypal agonist for HCA2. ed.ac.uk Therefore, analogs of this compound are prime candidates for development as more selective or potent HCA2 agonists. Research focuses on understanding the structural basis for ligand recognition and receptor activation to design new drugs for dyslipidemia and inflammatory conditions. nih.govnih.gov Cryo-electron microscopy studies have revealed that agonists bind in a deep pocket, and key residues are responsible for recognizing the characteristic carboxylate group of the ligands. nih.govnih.gov The development of novel agonists aims to retain the therapeutic benefits of niacin while potentially mitigating side effects like cutaneous flushing. nih.gov

Table 3: Activity of Representative HCA2 Agonists

| Agonist | Chemical Class | Endogenous/Synthetic | Therapeutic Use |

|---|---|---|---|

| Niacin (Nicotinic Acid) | Carboxylic Acid | Endogenous (as Vitamin B3)/Drug. wikipedia.org | Dyslipidemia. nih.gov |

| Acipimox | Pyrazinecarboxylic Acid Derivative | Synthetic. nih.gov | Dyslipidemia. ed.ac.uk |

| β-hydroxybutyrate | Ketone Body | Endogenous. wikipedia.org | (Endogenous ligand) |

| MK-6892 | Complex Heterocycle | Synthetic. nih.gov | Investigational. nih.gov |

Evaluation of Specific Biological Activities

Analogs and derivatives of nicotinic acid have been the subject of extensive research to evaluate their potential therapeutic applications across a range of biological activities. These investigations have revealed significant effects in areas such as fibrosis, microbial infections, and enzyme regulation.

Anti-Fibrosis Activity of Nicotinic Acid Derivatives

Fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, can lead to organ dysfunction. Research into nicotinic acid and its derivatives has uncovered promising anti-fibrotic properties, particularly in preclinical models of liver and lung fibrosis.

In studies of experimental liver fibrosis induced by chronic thioacetamide (B46855) administration in rats, nicotinic acid demonstrated a significant preventative effect. nih.govscientificarchives.com Its mechanism of action is linked to its antioxidant properties and its ability to reduce the expression of transforming growth factor-beta (TGF-β), a key mediator in the fibrotic process. nih.gov By mitigating oxidative stress and downregulating TGF-β, nicotinic acid was shown to prevent the activation of hepatic stellate cells and the subsequent deposition of extracellular matrix. nih.gov The treatment also prevented the elevation of liver enzymes and depletion of hepatic glycogen. nih.gov

The anti-fibrotic potential of nicotinic acid derivatives extends to pulmonary fibrosis. In a hamster model where fibrosis was induced by bleomycin, both nicotinamide (B372718) and niacin attenuated the development of fibrotic changes, indicated by a decrease in lung hydroxyproline (B1673980) content. nih.gov Histological examination suggested that niacin had more potent anti-fibrotic effects than nicotinamide in this model. nih.gov The protective mechanism is thought to involve the maintenance of nicotinamide-adenine-dinucleotide (B56045) (NAD) levels. nih.gov Furthermore, recent studies on nicotinamide mononucleotide (NMN), an NAD+ precursor, have shown it can reduce the aging of lung cells and improve conditions in mice with bleomycin-induced pulmonary fibrosis. nadiol.comnmn.com

Antimycobacterial, Antiviral, and Antimicrobial Activity Research

Nicotinic acid derivatives have emerged as a significant class of compounds in the search for new antimicrobial agents, with demonstrated efficacy against mycobacteria, viruses, and various bacterial and fungal pathogens. nadiol.com

Antimycobacterial Activity: Derivatives of nicotinic acid are recognized as highly specific antibacterial agents, particularly active against Mycobacterium species. google.com A significant body of research has focused on nicotinic acid hydrazide derivatives. In one study, three series of 6-aryl-2-methylnicotinohydrazides were synthesized and evaluated for their in vitro activity against M. tuberculosis. medicaldialogues.in The results showed that isatin (B1672199) hydrazides, a subset of these derivatives, were remarkably active, with compounds 8b and 8c exhibiting the highest activity with Minimum Inhibitory Concentration (MIC) values of 12.5 and 6.25 µg/mL, respectively. nih.govmedicaldialogues.in The study suggested that the lipophilicity of the derivatives is a crucial factor for their antimycobacterial activity. nih.govmedicaldialogues.in

Antiviral Activity: The antiviral potential of nicotinic acid derivatives has been explored against several viruses. A preparation named Glycyvir, a multi-component mixture containing mono-, di-, tri-, and tetranicotinates of glycyrrhizinic acid, was shown to inhibit SARS-CoV-2 replication in vitro with an IC50 between 2–8 μM, comparable to the control drug Remdesivir. nih.govfrontiersin.org Glycyvir also exhibited marked inhibitory activity against HIV pseudoviruses, suggesting it interferes with virus entry into the target cell. nih.govfrontiersin.org In other research, nicotinic acid itself was found to possess antiviral properties against the H1N1 influenza virus, alleviating acute lung injury by inhibiting virus replication and reducing inflammation. nmn.com Furthermore, nicotinic acid can promote an antiviral innate immune response by inducing autophagy through the GPR109A receptor, increasing the release of interferons to resist viral infection. nih.gov

Antimicrobial and Antifungal Activity: Beyond mycobacteria, nicotinic acid derivatives have shown a broad spectrum of antimicrobial activity. Newly synthesized acylhydrazones, created from the condensation of nicotinic acid hydrazide with various aldehydes, demonstrated very significant activity against Gram-positive bacteria and moderate activity against fungi of the genus Candida. researchgate.net One study found that a derivative with a 5-nitrofuran substituent was active against all tested strains, showing particular promise against Bacillus subtilis and Staphylococcus aureus with a MIC of 7.81 µg/mL. scientificarchives.com Another study synthesized seven nicotinic acid hydrazides (NC 1–7) and found that Pseudomonas aeruginosa was the most susceptible pathogen, with compound NC 3 significantly inhibiting its growth at a concentration of 0.016 mM.

| Compound/Derivative | Target Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Isatin Hydrazide 8c | M. tuberculosis | 6.25 µg/mL | medicaldialogues.in |

| Isatin Hydrazide 8b | M. tuberculosis | 12.5 µg/mL | medicaldialogues.in |

| Acylhydrazone 13 | S. aureus ATCC 43300 (MRSA) | 7.81 µg/mL | scientificarchives.com |

| Acylhydrazone 25 | B. subtilis ATCC 6633 | 7.81 µg/mL | scientificarchives.com |

| Acylhydrazone 25 | S. aureus ATCC 6538 | 7.81 µg/mL | scientificarchives.com |

| Nicotinic Acid Hydrazide NC 3 | P. aeruginosa | 0.016 mM | |

| Glycyvir (Nicotinate mixture) | SARS-CoV-2 | 2–8 µM (IC50) | nih.govfrontiersin.org |

| Glycyvir (Nicotinate mixture) | HIV pseudoviruses | 3.9–27.5 µM (IC50) | nih.govfrontiersin.org |

Enzyme Inhibition Studies

Derivatives of nicotinic acid have been identified as inhibitors of various enzymes, indicating their potential for modulating key biological pathways.

Research has shown that nicotinic acid and nicotinamide can inhibit human cytochrome P450 enzymes, which are crucial for metabolizing xenobiotics. In vitro studies demonstrated that both compounds inhibit CYP2D6, while nicotinamide also inhibits CYP3A4 and CYP2E1. nih.gov The inhibition mechanism is believed to involve the coordination of the pyridine nitrogen atom to the heme iron in the enzyme's active site. nih.gov

In the context of metabolic disorders, novel nicotinic acid derivatives have been evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. A library of derivatives modified at the pyridine ring's position 6 with (thio)ether functionalities was synthesized. Compounds 8 and 44 showed micromolar inhibition against α-amylase (IC50 of 20.5 and 58.1 μM, respectively), while compounds 35 and 39 were effective against α-glucosidase (IC50 of 32.9 and 26.4 μM, respectively). Mechanistic studies revealed a noncompetitive inhibition model for the most promising compounds.

Other studies have explored the inhibition of different enzymes. Certain nicotinic acid hydroxamates have shown potent tyrosinase inhibitory activity, with Nicotinic acid hydroxamate (NAH ) exhibiting half-inhibition concentrations (IC50) of 2 μM and 1 μM against monophenolase and diphenolase activity, respectively. Additionally, various niacin analogues, including nicotinamide and ethylnicotinate, were found to inhibit the induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver.

| Enzyme | Inhibitor | Inhibition Value (Ki/IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| CYP2D6 | Nicotinic Acid | 3.8 mM (Ki) | - | nih.gov |

| CYP2D6 | Nicotinamide | 19 mM (Ki) | - | nih.gov |

| CYP3A4 | Nicotinamide | 13 mM (Ki) | - | nih.gov |

| CYP2E1 | Nicotinamide | 13 mM (Ki) | - | nih.gov |

| α-Amylase | Derivative 8 | 20.5 µM (IC50) | Noncompetitive | |

| α-Amylase | Derivative 44 | 58.1 µM (IC50) | Noncompetitive | |

| α-Glucosidase | Derivative 35 | 32.9 µM (IC50) | Noncompetitive | |

| α-Glucosidase | Derivative 39 | 26.4 µM (IC50) | Noncompetitive | |

| Tyrosinase (monophenolase) | Nicotinic acid hydroxamate (NAH) | 2 µM (IC50) | Mixed-type | |

| Tyrosinase (diphenolase) | Nicotinic acid hydroxamate (NAH) | 1 µM (IC50) | Uncompetitive |

Computational and Theoretical Investigations of 6 Chloro 5 Ethoxycarbonyl Nicotinic Acid and Its Derivatives

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling offer a microscopic view of molecules, allowing for the prediction of their structure, stability, and reactivity.

The electronic structure of a molecule is fundamental to its chemical behavior. Analyses such as Density Functional Theory (DFT) are employed to investigate these properties. For derivatives of nicotinamide (B372718), a related class of compounds, DFT calculations using methods like B3LYP/6–31 + G(d,p) have been used to examine their electronic properties. researchgate.net Such studies often involve the analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another crucial output of electronic structure analysis. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions, including how a molecule might bind to a biological receptor. researchgate.net

Drug Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (excluding toxicity data)

In silico prediction of drug-likeness and ADMET properties is a critical step in early-stage drug discovery, helping to filter out candidates with poor pharmacokinetic profiles.

The drug-likeness of a compound is often assessed using rules such as Lipinski's Rule of Five. This rule establishes criteria for molecular properties that are associated with good oral bioavailability. The computed properties for 6-Chloro-5-(ethoxycarbonyl)nicotinic acid are generally consistent with these guidelines. nih.gov For example, a similar isomer, 5-Chloro-6-(ethoxycarbonyl)nicotinic acid, has predicted properties that align with drug-likeness criteria. chemscene.com

ADMET parameters can be predicted using various computational models. For a series of nicotinoylglycine derivatives, in silico ADME properties were evaluated, indicating drug-likeness with predictions for oral absorption and blood-brain barrier permeability. nih.gov These predictive models are essential for prioritizing compounds for further development.

Below is a table of computed physicochemical properties for this compound, which are used to assess its drug-likeness.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 229.62 g/mol | nih.gov |

| XLogP3 | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area (TPSA) | 76.5 Ų | nih.gov |

Molecular Docking and Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Studies on nicotinic acid derivatives have employed molecular docking to understand their mechanism of action. For example, derivatives of Nicotinoylglycine were docked with the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) to explore their potential as antimicrobial agents. nih.gov The results showed good binding affinities, with docking scores ranging from -9.597 to -17.891 and binding affinities from -4.781 to -7.152 kcal/mol. nih.gov The interactions typically involve hydrogen bonds with key amino acid residues in the active site. nih.gov

Similarly, other novel nicotinic acid derivatives have been docked against enzymes like tyrosyl-tRNA synthetase and nitroreductase to correlate their antibacterial activity with their binding affinity to these targets. mdpi.com Molecular docking of niacin itself into its receptor, GPR109A, predicted a binding energy of -5.98 kcal/mol and identified key interactions with residues K166, S179, S178, and L176. nih.gov

These studies exemplify the approach used to identify potential biological targets for this compound and to understand the structural basis of its potential activity at a molecular level.

The table below summarizes docking results for various nicotinic acid derivatives against different protein targets, illustrating the typical binding energies and interactions observed.

| Compound Class | Protein Target | Binding Affinity / Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Nicotinoylglycine Derivatives | PBP3 / CYP51 | -4.781 to -7.152 | Ser448, Glu623, Gln524 | nih.gov |

| Niacin (Nicotinic Acid) | GPR109A | -5.98 | K166, S179, S178, L176 | nih.gov |

| Novel Nicotinic Acid Derivatives | Tyrosyl-tRNA Synthetase | Not Specified | Not Specified | mdpi.com |

Analytical and Spectroscopic Characterization Methodologies for Nicotinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of nicotinic acid derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the elucidation of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethoxycarbonyl group. The aromatic protons, typically found in the downfield region (δ 7-9 ppm), would show splitting patterns (e.g., doublets) due to coupling with adjacent protons. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the chloro, ethoxycarbonyl, and carboxylic acid substituents. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, characteristic of an ethyl ester.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and carboxylic acid groups are expected to resonate at the most downfield positions (typically δ 160-180 ppm). The aromatic carbons of the pyridine ring would appear in the region of δ 120-150 ppm, with their specific shifts influenced by the attached functional groups. The carbons of the ethoxy group would be observed in the upfield region of the spectrum. mcbu.edu.tr

The following table provides predicted ¹H and ¹³C NMR chemical shifts for 6-Chloro-5-(ethoxycarbonyl)nicotinic acid , based on data for similar structures and general substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H (position 2 or 4) | 8.5 - 9.0 | - |

| Pyridine H (position 2 or 4) | 8.0 - 8.5 | - |

| -O-CH₂-CH₃ | ~4.4 (quartet) | ~62 |

| -O-CH₂-CH₃ | ~1.4 (triplet) | ~14 |

| Pyridine C-2 | - | ~150 |

| Pyridine C-3 | - | ~138 |

| Pyridine C-4 | - | ~145 |

| Pyridine C-5 | - | ~125 |

| Pyridine C-6 | - | ~155 |

| C=O (ester) | - | ~165 |

| C=O (acid) | - | ~170 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For This compound , with a molecular formula of C₉H₈ClNO₄, the expected exact mass is approximately 229.01 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The fragmentation of the molecular ion is predictable based on the functional groups present. Common fragmentation pathways for this molecule would include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 45 Da. libretexts.orgpharmacy180.com

Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃): This would lead to a fragment with a loss of 73 Da.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in a fragment with a loss of 44 Da.

Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) would result in a fragment with a loss of 29 Da. chemguide.co.uk

The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), which are characteristic of the functional groups present.

A detailed spectroscopic study of the related molecule, ethyl 6-chloronicotinate, provides insight into the expected vibrational frequencies. mcbu.edu.tr For This compound , the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Ester) | Stretching | 1750 - 1735 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C and C=N (Aromatic Ring) | Stretching | 1600 - 1450 |

| C-O | Stretching | 1300 - 1000 |

| C-Cl | Stretching | 800 - 600 |

The broad O-H stretching band of the carboxylic acid is a particularly diagnostic feature in the IR spectrum. The precise positions of the carbonyl (C=O) stretching bands can be influenced by electronic effects and potential hydrogen bonding. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of This compound , HPLC is crucial for determining its purity and for separating it from any starting materials, byproducts, or degradation products.

A typical HPLC method for a compound of this nature would involve a reverse-phase column (e.g., C18) with a polar mobile phase. The mobile phase would likely be a mixture of an aqueous buffer (to control the ionization state of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation of compounds with different polarities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring of the nicotinic acid derivative will absorb UV light at a specific wavelength. The retention time of the compound under a specific set of HPLC conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of This compound itself has not been reported in the searched literature, the crystal structures of related compounds, such as a salt of 6-chloronicotinate and 6-chloronicotinic acid, have been determined. nih.govresearchgate.net These studies reveal that the molecules in the solid state are organized through a network of intermolecular interactions, including hydrogen bonding involving the carboxylic acid groups and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings.

Future Directions and Translational Research Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry is pivotal for the efficient and environmentally conscious production of functionalized molecules like 6-chloro-5-(ethoxycarbonyl)nicotinic acid. Future research will likely focus on developing novel synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

Traditional methods for the synthesis of nicotinic acid derivatives often involve harsh reaction conditions and the use of hazardous reagents. For instance, the synthesis of ethyl 6-chloronicotinate, a closely related precursor, can be achieved through the esterification of 6-chloronicotinic acid. One documented method involves reacting 6-chloronicotinic acid with ethanol (B145695) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane. prepchem.com While effective, this method utilizes reagents that can be problematic from a process safety and environmental standpoint.

A more sustainable approach involves the use of orthoesters, such as triethylorthoacetate, to facilitate the esterification of halonicotinic acids. This method has been reported to produce ethyl 6-halonicotinates in high yields (e.g., 92.3% for ethyl 6-chloronicotinate) under milder conditions and with a simpler workup. google.com The reaction of 6-chloronicotinic acid with triethylorthoacetate in toluene (B28343) at reflux provides a clean and efficient route to the desired ester. google.com

The table below outlines a comparison of synthetic methods for a key precursor to the title compound, highlighting the trend towards more sustainable practices.

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| 6-Chloronicotinic acid | Ethanol, Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine | Methylene (B1212753) chloride | Reflux, 2 hours | Not explicitly stated, but effective | prepchem.com |

| 6-Chloronicotinic acid | Triethylorthoacetate | Toluene | Reflux, 2 hours | 92.3% | google.com |

| 2-choro-5-methylpyridine | Oxygen, Cobalt acetate (B1210297) | Chlorobenzene (B131634) | 60-120 °C, 2-8 hours | High | google.com |

Future synthetic strategies are expected to further embrace green chemistry principles. This includes the exploration of:

Catalytic C-H Functionalization: Direct functionalization of the pyridine (B92270) ring's C-H bonds would offer a more atom-economical approach to introducing substituents, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can offer enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze specific transformations can lead to highly selective and environmentally benign synthetic routes.

Identification of New Biological Targets and Mechanisms of Action for Nicotinic Acid Derivatives